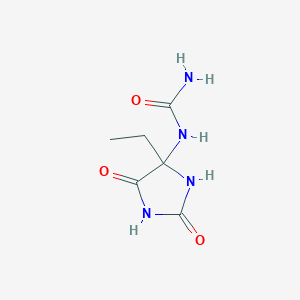
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea is a chemical compound that belongs to the class of imidazolidinyl ureas. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring with urea and ethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea typically involves the reaction of ethyl isocyanate with allantoin. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the formulation of various industrial products, including corrosion inhibitors and preservatives.
Mécanisme D'action
The mechanism of action of N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes essential for the survival and proliferation of microorganisms and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allantoin: An imidazolidine-2,4-dione with similar structural features.
Diazolidinylurea: Another imidazolidinyl urea used as a preservative in cosmetics.
Imidurea: Known for its antimicrobial properties and used in various applications.
Uniqueness
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea stands out due to its unique ethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and efficacy.
Propriétés
Numéro CAS |
91668-06-3 |
|---|---|
Formule moléculaire |
C6H10N4O3 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
(4-ethyl-2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C6H10N4O3/c1-2-6(9-4(7)12)3(11)8-5(13)10-6/h2H2,1H3,(H3,7,9,12)(H2,8,10,11,13) |
Clé InChI |
DSXWPKQPZAYZPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)N1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



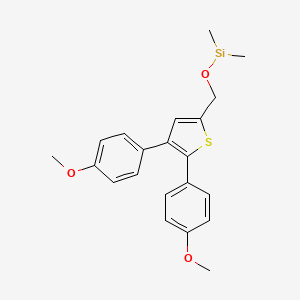
![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)

![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)
![Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate](/img/structure/B14372305.png)
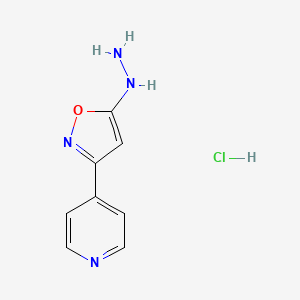
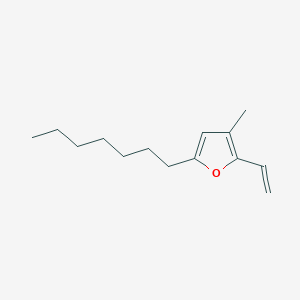
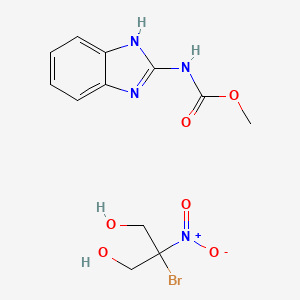
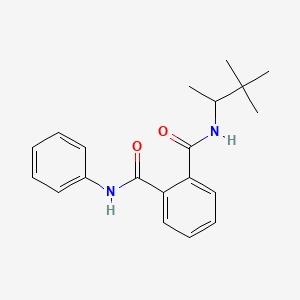
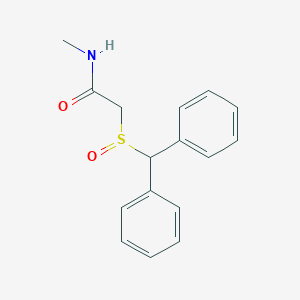
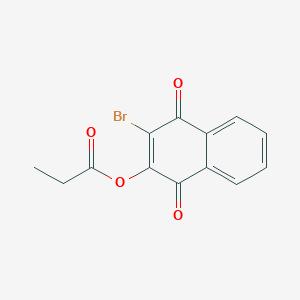
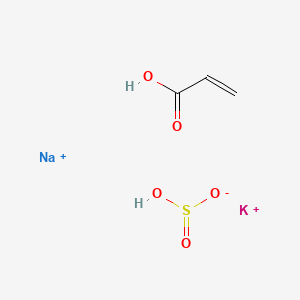
![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
